molecular formula C12H13NO2S2 B2758977 2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one CAS No. 863324-40-7

2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one

Cat. No.: B2758977
CAS No.: 863324-40-7
M. Wt: 267.36
InChI Key: UKFNNQMHTRPYLN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one is an organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidine ring, a methoxyphenyl group, and a sulfanylidene moiety. Thiazolidinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazolidinone compound. The reaction conditions often include refluxing the reaction mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one exhibits significant antimicrobial properties. A comparative study demonstrated its effectiveness against various bacterial strains, with minimal inhibitory concentration (MIC) values lower than those of traditional antibiotics:

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Bacillus cereus0.0080.016
Staphylococcus aureus0.0250.050
Escherichia coli0.0150.030
Pseudomonas aeruginosa0.0200.040

This compound demonstrates superior activity compared to conventional antibiotics like streptomycin and ampicillin, indicating its potential as a novel antimicrobial agent .

Antifungal and Antiviral Properties

In addition to its antibacterial effects, this compound has shown promising antifungal and antiviral activities. Studies are ongoing to explore its efficacy against various fungal pathogens and viruses, which could lead to the development of new therapeutic agents in infectious disease management .

Anti-inflammatory Effects

Preliminary studies suggest that the compound possesses anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase, making it a candidate for further investigation in inflammatory disease models .

Anticancer Potential

Research has indicated potential anticancer properties of this compound, with studies focusing on its ability to induce apoptosis in cancer cell lines. The unique structural features may contribute to its cytotoxic effects against various cancer types .

Applications in Agrochemicals

The compound's biological activity extends to agricultural applications, where it may be utilized in developing agrochemicals aimed at controlling plant pathogens or pests .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1,3-thiazolidin-4-one: Lacks the sulfanylidene moiety but shares the thiazolidinone core.

    2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid: Contains a carboxylic acid group instead of the ethanone moiety.

    2-(4-Methoxyphenyl)-1,3-thiazolidin-4-ylideneamine: Features an imine group in place of the ethanone moiety.

Uniqueness

2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one is unique due to the presence of the sulfanylidene moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields.

Biological Activity

2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one, a member of the thiazolidinone class, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. This article provides a detailed overview of its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazolidine ring, a methoxyphenyl group, and a sulfanylidene moiety. Its molecular formula is C11H13NOS2C_{11}H_{13}NOS_2, with a molar mass of approximately 239.31 g/mol. The structural uniqueness contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A comparative study highlighted its effectiveness against various bacterial strains:

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.0080.016
Staphylococcus aureus0.0250.050
Escherichia coli0.0150.030
Pseudomonas aeruginosa0.0200.040

The compound demonstrated superior activity compared to traditional antibiotics such as streptomycin and ampicillin, with MIC values lower than those observed for these controls .

Anti-inflammatory Activity

In addition to its antimicrobial effects, the compound has been evaluated for anti-inflammatory properties. A study found that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The selectivity for COX-2 over COX-1 suggests potential therapeutic applications in treating inflammatory diseases without significant gastrointestinal side effects .

Cytotoxicity Assessment

Cytotoxicity studies conducted on human normal fibroblast cell lines (MRC-5) revealed that at higher concentrations (up to 1×105M1\times 10^{-5}M), the compound significantly inhibited cell proliferation:

Compound Concentration (M) Cell Growth (%)
1×1051\times 10^{-5}22.8
1×1061\times 10^{-6}>59
1×1071\times 10^{-7}>70

These findings indicate that while the compound shows promise as an antimicrobial agent, its cytotoxicity at therapeutic concentrations warrants further investigation .

The biological activity of this compound can be attributed to multiple mechanisms:

  • Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or alters membrane integrity.
  • Anti-inflammatory Mechanism : The inhibition of COX enzymes results in decreased production of pro-inflammatory prostaglandins.

Case Studies

A notable case study involved the evaluation of several thiazolidinone derivatives, including this compound, against various pathogens. The study confirmed that derivatives with methoxy substitutions exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-15-10-4-2-9(3-5-10)8-11(14)13-6-7-17-12(13)16/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFNNQMHTRPYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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